molecular formula C11H9N3S B088570 2-Hydrazinylnaphtho[2,1-d]thiazole CAS No. 14889-08-8

2-Hydrazinylnaphtho[2,1-d]thiazole

Cat. No.: B088570
CAS No.: 14889-08-8
M. Wt: 215.28 g/mol
InChI Key: HZYILFQYTUJPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylnaphtho[2,1-d]thiazole (CAS 14889-08-8) is a versatile nitrogen-sulfur heterocyclic compound of significant interest in medicinal chemistry and materials science. With a molecular formula of C11H9N3S and a molecular weight of 215.27 g/mol, this compound serves as a valuable scaffold for the synthesis of more complex derivatives . Its research applications are broad; it is utilized in the synthesis of novel compounds evaluated for their antimicrobial and antifungal activities . Studies on related thiazole derivatives have also demonstrated promising anticancer activity, including the induction of apoptosis in cancer cell lines such as MCF-7 . Beyond biomedical applications, this chemical family has found utility in materials science, particularly in the development of white organic light-emitting diodes (WOLEDs) due to its favorable optical properties . Furthermore, research into fluorinated hydrazinylthiazole analogues highlights the potential of this scaffold in diabetes management, showing strong inhibitory activity against α-amylase and antiglycation properties . The synthesis of its derivatives often employs modern, sustainable methodologies, including reactions facilitated by visible light . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[g][1,3]benzothiazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYILFQYTUJPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic characteristics of novel compounds. These computational approaches provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For thiazole (B1198619) derivatives, calculations are commonly performed using the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net This process involves minimizing the total energy of the molecule with respect to all geometrical parameters, such as bond lengths and angles, without imposing symmetry constraints. mdpi.com

In studies of related 2-(2-hydrazinyl)thiazole derivatives, DFT calculations have been used to determine the optimized molecular structures. kbhgroup.in For instance, a detailed analysis of bond lengths and angles provides a comprehensive understanding of the structural features. kbhgroup.in The resulting energy minimum on the potential energy surface corresponds to the molecule's most stable conformation. These calculations have confirmed that derivatives in this class often possess C1 point group symmetry. kbhgroup.in The insights gained from the geometry optimization are crucial for understanding the molecule's stability and its potential interactions.

Table 1: Common DFT Functionals and Basis Sets for Thiazole Derivatives

Method Functional Basis Set Application
DFT B3LYP 6-311G(d,p) Geometry Optimization, Electronic Properties kbhgroup.in
DFT B3LYP 6-311++G(d,p) Geometry Optimization, MESP Analysis researchgate.net

This table is generated based on computational methods reported for related thiazole compounds.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netlibretexts.org Conversely, a small gap indicates that a molecule is more reactive. libretexts.org For example, FMO analysis of a specific thiazole derivative revealed an energy gap of 3.42 eV, indicating a moderate degree of stability and reactivity. researchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. kbhgroup.in

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Description Implication for Reactivity
HOMO Energy Energy of the highest molecular orbital containing electrons. Higher energy indicates stronger electron-donating ability (nucleophilicity). libretexts.org
LUMO Energy Energy of the lowest molecular orbital without electrons. Lower energy indicates stronger electron-accepting ability (electrophilicity). libretexts.org

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap signifies higher reactivity and polarizability; a large gap signifies higher stability. researchgate.net |

This table provides a conceptual overview of FMO parameters and their significance.

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing crucial information about its reactive sites. researchgate.netkbhgroup.in The MESP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. kbhgroup.in Green regions are generally neutral.

For derivatives closely related to 2-hydrazinylnaphtho[2,1-d]thiazole, MESP plots have identified the nitrogen atoms of the thiazole ring and the hydrazinyl group as electron-rich centers. kbhgroup.in Specifically, in one study, the blue-colored region of highest positive potential was located at the NH group, suggesting this is a primary site for interaction with basic reagents. kbhgroup.in This mapping helps predict how the molecule will interact with other polar molecules, receptors, or substrates. researchgate.net

Conformational Analysis and Molecular Flexibility

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For a molecule like this compound, which contains several rotatable bonds, understanding its flexibility is key.

Simulation of Chemical Reactivity and Reaction Mechanisms

Computational chemistry allows for the simulation of chemical reactivity beyond the static picture provided by MESP and FMO analysis. By modeling reaction pathways, researchers can investigate the mechanisms of chemical transformations. researchgate.net

Global and local chemical reactivity descriptors, derived from DFT calculations, can quantify the reactivity of different sites within the molecule. semanticscholar.org FMO and MESP analyses are foundational to this, as they identify the most likely centers for chemical reactions. kbhgroup.insemanticscholar.org For example, the identification of the electron-rich nitrogen and sulfur atoms in the thiazole ring and the electron-poor regions on the hydrogen atoms allows for predictions about their roles in potential reactions such as alkylation, acylation, or coordination with metal ions.

Ligand-Interaction Modeling

To understand how this compound might function as a biologically active agent, researchers use ligand-interaction modeling, primarily through molecular docking and molecular dynamics simulations. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a DNA strand. nih.gov For instance, docking studies on similar thiazole derivatives have revealed specific binding interactions. In one case, the thiazole motif was shown to form crucial hydrogen bonds with key amino acid residues like Arg120 in the active site of COX enzymes. nih.gov In another study, the naphthyl group of a thiazole derivative was found to enhance DNA binding affinity through stacking interactions with DNA base pairs. nih.gov

Molecular dynamics (MD) simulations can then be used to confirm the stability of these predicted binding poses over time in a simulated biological environment. nih.gov These simulations provide a dynamic view of the ligand-receptor complex, highlighting the flexibility of the interaction and confirming that the key binding modes are maintained. nih.gov

Molecular Docking Methodologies to Explore Binding Modes

There is currently no available research that outlines molecular docking methodologies specifically applied to This compound . Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding the binding modes of a ligand with a protein at the atomic level. However, for This compound , the target proteins, software used for simulation, scoring functions, and specific binding interactions such as hydrogen bonds or hydrophobic contacts have not been reported.

Computational Approaches to Study Interactions with Macromolecules (e.g., Serum Albumins)

Similarly, there is a lack of published data on the computational analysis of the interaction between This compound and macromolecules like serum albumins. Such studies are vital for predicting the pharmacokinetic profile of a compound, as interactions with transport proteins like serum albumin can significantly influence its distribution and availability in the body. The scientific community has not yet published findings on the binding affinity, thermodynamic parameters, or the specific amino acid residues involved in the potential interaction of this compound with serum albumins or other biologically relevant macromolecules.

Molecular Design Principles and Structure Function Relationships

Scaffold Design Principles for Thiazole-Based Systems

Thiazoles are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.netnih.gov Their utility stems from several key features:

Bioisosteric Replacement: The thiazole (B1198619) ring can act as a bioisostere for other aromatic or heterocyclic rings, allowing for the modification of a drug's physicochemical properties without losing its biological activity.

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.

Structural Rigidity and Planarity: The aromatic nature of the thiazole ring imparts a degree of rigidity and planarity to the molecule, which can be advantageous for fitting into specific binding pockets.

Versatile Substitution: The thiazole ring can be readily functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR). bohrium.com Most biologically active thiazole compounds feature substitutions at the C2 and C4 positions. bohrium.com

The fusion of the thiazole ring with a naphthalene (B1677914) moiety to create the naphthothiazole system, such as in 2-Hydrazinylnaphtho[2,1-d]thiazole, extends the conjugated π-system, which can enhance binding affinity through π-π stacking interactions with aromatic residues in target proteins. mdpi.com This larger, more rigid scaffold provides a defined three-dimensional structure that can be further elaborated to achieve target specificity.

Influence of Substituents on Molecular Properties and Reactivity

The properties and reactivity of the this compound scaffold are heavily influenced by the nature and position of its substituents. The hydrazinyl (-NHNH2) group at the C2 position is a key functional handle that can be modified to create a library of derivatives with diverse biological profiles.

Substituents can exert significant electronic effects on the naphthothiazole core, altering its reactivity and interaction with biological targets.

Electron-Donating Groups (EDGs): Groups like amines and saturated heterocycles (e.g., morpholine, piperidine) attached to the thiazole ring can function as auxochromes. mdpi.com They increase the electron density of the π-system, which can influence the molecule's ability to participate in charge-transfer interactions and can shift its photophysical properties, such as fluorescence. mdpi.com The hydrazinyl group itself is an electron-donating group.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can decrease the electron density. In related thiazole systems, the introduction of EWGs has been used to modulate the molecule's inhibitory potential against specific enzymes.

Hydrazine (B178648) Bridge: The hydrazine linkage at the C2 position is particularly important. It can act as a hydrogen bond donor and acceptor, allowing for additional polar interactions with target enzymes. nih.gov This bridge also introduces flexibility, which can allow the molecule to adopt different conformations to better fit a binding site. nih.gov For example, in a series of 2-hydrazinyl-1,3-thiazole derivatives, the presence of the hydrazine bridge allowed for additional hydrogen bonding with a tyrosine residue (Tyr118) in the active site of the target enzyme. nih.gov

The size and shape of substituents can introduce steric hindrance, which dictates the molecule's preferred three-dimensional conformation.

Conformational Restriction: Bulky substituents can restrict the rotation around single bonds, locking the molecule into a specific conformation. This can be either beneficial, if the preferred conformation matches the binding site, or detrimental, if it prevents proper binding.

Piperazine (B1678402) Conformation: In a study of copper complexes with thiazole-based derivatives, a piperazine ring attached to the thiazole adopted a stable chair conformation with other substituents in equatorial positions to minimize steric strain. nih.gov The partially aromatic character of the bond connecting the thiazole to the piperazine nitrogen influenced the bond angles, demonstrating how the core scaffold affects the conformation of its substituents. nih.gov

Flexibility of Hydrazone Linkage: The hydrazone linkage formed by reacting the hydrazinyl group offers greater flexibility compared to a direct bond. nih.gov This increased flexibility can allow derivatives to explore a wider conformational space and find a more optimal binding pose within a target's active site. nih.gov

Role of Aromaticity and Conjugation in Naphthothiazole Systems

Aromaticity is a key concept in understanding the stability and properties of the naphthothiazole system. According to Hückel's rule, for a cyclic, planar, and fully conjugated molecule to be aromatic, it must possess (4n+2) π electrons. libretexts.orgyoutube.com

The naphthothiazole scaffold is a fused heterocyclic system. The naphthalene portion consists of two fused benzene (B151609) rings and is inherently aromatic with 10 π electrons (n=2). youtube.com The thiazole ring is also aromatic, with 6 π electrons (the lone pair on the sulfur atom participates in the π-system). libretexts.org

The fusion of these two aromatic systems creates an extended π-conjugated system. mdpi.com This has several important consequences:

π-π Stacking Interactions: The large, planar, electron-rich surface of the naphthothiazole core facilitates non-covalent π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites.

Modulation of Electronic Properties: The extent of conjugation influences the molecule's electronic properties, including its absorption and emission of light. In related naphtho[2,3-d]thiazole-4,9-diones, the extended π-conjugated system was found to be responsible for intramolecular charge transfer (ICT) and resulted in fluorescence and large Stokes shifts. mdpi.com

Rational Design Strategies for Targeted Applications

Rational drug design involves the strategic development of new molecules based on a known biological target. For this compound, this involves modifying the scaffold to optimize its interaction with a specific enzyme or receptor. researchgate.net

One common strategy is molecular hybridization , where the core scaffold is combined with other pharmacophores known to have a desired biological effect. The hydrazinyl group is an ideal point for such modifications.

Table 1: Examples of Rational Design Based on Hydrazinyl-Thiazole Scaffolds

Target Application Design Strategy Key Structural Features Reference
Antimycobacterial Introduce lipophilic and hydrophilic groups to balance solubility and cell wall permeability. Core 2-aminothiazole (B372263) scaffold retained; various substitutions at 2-, 4-, and 5-positions. researchgate.net
Anti-Candida Increase lipophilicity and add hydrogen bonding capability to enhance enzyme inhibition. A C2-hydrazone linkage with an additional phenyl ring improved affinity for the target enzyme (lanosterol-C14α-demethylase). nih.gov
Anticancer (DHFR Inhibitor) Design a molecule to act as a dual DNA groove binder and enzyme inhibitor. An arylidene-hydrazinyl-1,3-thiazole framework was developed to interact with both DNA and the dihydrofolate reductase (hDHFR) active site. nih.gov

| Anticancer (hLDHA Inhibitor) | Disrupt tumor glycolysis by inhibiting the hLDHA enzyme. | Designed a thiazole central scaffold with a carboxylate group and two aromatic rings to interact with key residues like Gln 99. | acs.org |

These examples demonstrate that the 2-hydrazinyl moiety is a versatile anchor for creating derivatives. By reacting it with various aldehydes and ketones, a wide range of hydrazone derivatives can be synthesized. The substituents on these aldehydes and ketones can be chosen to introduce specific properties, such as increased lipophilicity to cross cell membranes or specific functional groups to form hydrogen bonds with key residues in a target's active site. nih.govresearchgate.net In silico methods like molecular docking are often employed to predict the binding modes of these designed compounds and guide the synthetic efforts toward the most promising candidates. nih.govnih.govacs.org

Advanced Applications in Materials Science and Molecular Probes

Catalytic Roles and Methodologies

Based on available scientific literature, the primary research focus for 2-Hydrazinylnaphtho[2,1-d]thiazole and its immediate derivatives has been centered on its applications in medicinal chemistry and as a precursor for chemosensors. researchgate.netresearchgate.netnih.gov There is currently a lack of significant research or established methodologies detailing the use of this specific compound in catalytic applications. Its structural features are more conducive to ligand design for sensing and biological interactions rather than participating in catalytic cycles.

Exploration of this compound as a Ligand in Organometallic Catalysis

The molecular architecture of this compound, featuring a hydrazinyl group attached to a naphthothiazole core, suggests its potential as a versatile ligand in organometallic catalysis. The nitrogen atoms within the thiazole (B1198619) ring and the hydrazinyl moiety can act as donor sites, enabling the formation of stable complexes with various transition metals.

The broader class of thiazole derivatives has been successfully employed as ligands in a range of catalytic reactions. For instance, simple thiazole-based ligands have been used to prepare palladium(II) catalysts for Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net These catalysts have demonstrated compatibility with a variety of functional groups. researchgate.net Furthermore, thiazole derivatives are recognized for their diverse applications as bioactive agents, sensors, and catalysts, highlighting the versatility of the thiazole moiety. researchgate.net

Hydrazone derivatives, which share the hydrazinyl functional group with the target compound, are also well-established as effective ligands in catalysis. Metal complexes of hydrazones have shown significant catalytic activity in various transformations. researchgate.net The coordination behavior and diverse chelating modes of hydrazone ligands make them valuable in the synthesis of catalytically active metal complexes. researchgate.net

Given these precedents, it is conceivable that this compound could form stable and catalytically active complexes with transition metals such as palladium, copper, nickel, and vanadium. The naphthyl group may also influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique catalytic selectivities.

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from ligands structurally similar to this compound have demonstrated catalytic efficacy in a variety of organic transformations, particularly in oxidation reactions.

For example, dioxidovanadium(V) complexes featuring thiazol-hydrazone ligands have been utilized as catalysts for the oxidation of olefins in the presence of hydrogen peroxide. researchgate.net The catalytic efficiency of these complexes is influenced by the specific structure of the hydrazone ligand. researchgate.net This suggests that a vanadium complex of this compound could potentially catalyze similar oxidation reactions.

The general class of hydrazone metal complexes has found application as catalysts in various reactions. researchgate.net For instance, the catalytic utility of aroylhydrazones and their derivatives in chemical transformations is well-documented. researchgate.net

The following table summarizes the catalytic applications of structurally related thiazole-hydrazone metal complexes, providing a predictive framework for the potential catalytic activity of this compound complexes.

Catalyst TypeOrganic TransformationReference
Dioxidovanadium(V) with thiazol-hydrazone ligandsOlefin Oxidation researchgate.net
Palladium(II) with thiazole-based ligandsSuzuki-Miyaura Cross-Coupling researchgate.net

Heterogeneous Catalysis using Thiazole-Modified Supports

The immobilization of catalytically active species onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. The this compound scaffold presents opportunities for the development of thiazole-modified supports for heterogeneous catalysis.

The functional groups on the thiazole or naphthalene (B1677914) rings could be chemically modified to allow for grafting onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). This approach can lead to the creation of heterogeneous catalysts where the local environment of the active metal center, coordinated to the thiazole ligand, is controlled to enhance catalytic performance.

The development of ligand-based heterogeneous catalysts is an active area of research. Understanding the dynamic changes of the ligand layer on the catalyst surface is crucial for controlling hydrogenation selectivity. nih.gov By anchoring a ligand like this compound onto a support, it may be possible to create a well-defined and stable catalytic interface.

Thiazole- and thiadiazole-based ligands have also been used to construct metal-organic frameworks and coordination polymers. mdpi.com These materials can exhibit permanent porosity and have been investigated for applications in gas sorption and catalysis. mdpi.comx-mol.com A MOF constructed with a thiazole-containing ligand, for instance, has shown catalytic activity in CO2 cycloaddition and photocatalytic benzylamine (B48309) coupling reactions. x-mol.com This indicates that a support modified with this compound could serve as a platform for various catalytic applications.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Eco-Friendly Methodologies

The development of efficient and sustainable synthetic pathways to access 2-Hydrazinylnaphtho[2,1-d]thiazole and its derivatives is a fundamental prerequisite for its widespread study and application. Future research in this area is anticipated to focus on several key aspects:

Catalyst-Free and Solvent-Free Conditions: Moving towards greener synthetic protocols, research into catalyst-free and solvent-free reaction conditions will be crucial. Thermal cyclization or high-speed ball milling could be investigated as environmentally benign alternatives to traditional solvent-based methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for potential industrial applications.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency
Catalyst-Free/Solvent-FreeReduced environmental impact, simplified purification
One-Pot ReactionsIncreased efficiency, reduced waste
Flow ChemistryImproved safety, scalability, and process control

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and design of novel this compound derivatives with tailored properties. Future computational efforts will likely concentrate on:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. This understanding is crucial for predicting their reactivity and potential applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interactions of these molecules with larger biological systems or materials, QM/MM methods can offer a balance between computational cost and accuracy.

In Silico Screening for Biological Activity: Computational docking studies can be employed to predict the binding affinity of this compound derivatives with various biological targets, guiding the design of new therapeutic agents nih.govnih.gov.

Prediction of Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of materials derived from this compound, such as their mechanical strength, thermal stability, and charge transport characteristics.

Expansion of Derivatization Chemistry for Functional Materials

The reactive hydrazinyl group in this compound serves as a versatile handle for a wide range of chemical modifications, opening up avenues for the creation of novel functional materials. Future research will likely explore:

Synthesis of Schiff Bases and Hydrazones: Condensation of the hydrazinyl group with various aldehydes and ketones can lead to the formation of Schiff bases and hydrazones. These derivatives often exhibit interesting photophysical properties, such as fluorescence and photochromism, making them candidates for sensors, imaging agents, and molecular switches.

Polymerization and Incorporation into Macromolecular Architectures: The hydrazinyl moiety can be utilized as a reactive site for polymerization or for grafting the naphthothiazole unit onto existing polymer backbones. This could lead to the development of novel polymers with enhanced thermal stability, conductivity, or optical properties.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the hydrazinyl group, can act as coordination sites for metal ions. This opens up the possibility of designing and synthesizing novel coordination complexes and MOFs with potential applications in catalysis, gas storage, and sensing.

Development of Integrated Systems for Multi-Stimuli Responsiveness

A particularly exciting avenue for future research is the development of materials based on this compound that can respond to multiple external stimuli. Such "smart" materials could find applications in areas like drug delivery, sensing, and adaptive optics. Research in this direction could involve:

Photochromic and Thermochromic Systems: By incorporating photo- or thermolabile groups, it may be possible to design derivatives that undergo reversible changes in their color or fluorescence upon exposure to light or heat.

pH-Responsive Materials: The basic nature of the hydrazinyl group and the thiazole nitrogen atoms suggests that the properties of these molecules could be sensitive to changes in pH. This could be exploited for the development of pH-responsive sensors or drug delivery systems.

Redox-Active Systems: The hydrazinyl group can potentially undergo redox reactions, leading to changes in the electronic and optical properties of the molecule. This could be harnessed for the development of electrochemical sensors or redox-switchable materials.

Synergistic Approaches in Molecular Design and Application Development

The future of research on this compound will greatly benefit from a synergistic approach that combines computational design, advanced synthesis, and thorough characterization to accelerate the development of new applications. This integrated strategy will involve:

Computational-Experimental Feedback Loops: Utilizing computational predictions to guide synthetic efforts and then using experimental results to refine and validate the computational models will create a powerful feedback loop for the rapid discovery of new functional molecules princeton.edunih.govmdpi.comresearchgate.net.

Hybrid Materials Design: Combining this compound derivatives with other functional components, such as nanoparticles, polymers, or other chromophores, could lead to hybrid materials with synergistic properties that surpass those of the individual components mdpi.com.

Multidisciplinary Collaborations: The full potential of this compound can only be realized through collaborations between synthetic chemists, materials scientists, computational chemists, and biologists. Such interdisciplinary efforts will be crucial for translating fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydrazinylnaphtho[2,1-d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-naphthylamine derivatives with sulfur-containing reagents. Key methods include:

  • HMPA-mediated synthesis : Heating β-naphthylamine with α-picoline and sulfur in hexamethylphosphoramide (HMPA) at 170°C for 7 hours, yielding ~83% product (e.g., pyridyl-substituted derivatives) .
  • Oxidative coupling : Using iodobenzene diacetate (IBD) in acetonitrile at 20°C for 5 minutes, achieving up to 92% yield for acylated derivatives .
  • Optimization tips : Solvent polarity (e.g., acetonitrile vs. HMPA) and catalyst choice significantly impact reaction efficiency. Lower temperatures favor milder conditions but may require longer reaction times .

Q. How is 13C NMR spectroscopy utilized in confirming the structure of naphtho[2,1-d]thiazole derivatives?

  • Methodological Answer : 13C NMR is critical for assigning quaternary carbons and verifying the thiazole ring formation. For example:

  • In 2-(α-pyridyl)naphtho[2,1-d]thiazole, signals at δ 120–150 ppm confirm aromatic carbons, while δ 160–170 ppm indicate thiazole C=N bonds .
  • Comparative analysis with benzothiazole analogs (e.g., 2-methylbenzothiazole) helps distinguish fused naphthalene-thiazole systems .

Q. What structural features of this compound contribute to its bioactivity?

  • Methodological Answer : Key structural determinants include:

  • Hydrazinyl group : Enhances hydrogen-bonding potential with biological targets (e.g., enzymes) .
  • Naphtho-thiazole core : Planar aromatic system facilitates π-π stacking in protein binding pockets .
  • Substituent effects : Electron-donating groups (e.g., -OCH3) at the R4 position improve antiplasmodial activity by reducing cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies on naphtho[2,1-d]thiazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., Plasmodium falciparum strain selection) to compare antiplasmodial IC50 values .
  • Substituent-specific effects : Use SAR tables (Table 1) to correlate substituents with activity. For example, -F substituents may enhance target binding but reduce solubility .
  • Table 1 : SAR of Antiplasmodial Activity
Substituent (R4)IC50 (μM)Cytotoxicity (CC50, μM)
-H1.2>100
-OCH30.8>100
-NO22.550
Data from Cohen et al.

Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with Plasmodium dihydroorotate dehydrogenase (DHODH) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Apply Gaussian-based DFT calculations to predict logP and solubility .

Q. How does the crystal structure of related naphtho[2,1-d]thiazole derivatives inform analog design?

  • Methodological Answer : X-ray crystallography reveals:

  • Planarity : The naphtho-thiazole system (dihedral angle <3° with substituents) ensures minimal steric hindrance in target binding .
  • Bond lengths : C–S (1.719–1.752 Å) and C–N (1.305–1.364 Å) distances guide isosteric replacements (e.g., Se-for-S substitution) .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral bioavailability .
  • LogP modulation : Replace hydrophobic substituents with polar groups (e.g., -COOH) to improve aqueous solubility .
  • Metabolic stability : Incorporate deuterium at labile positions to slow CYP450-mediated degradation .

Q. How do electron-donating vs. electron-withdrawing substituents affect the antiplasmodial activity of naphtho[2,1-d]thiazole derivatives?

  • Methodological Answer :

  • Electron-donating groups (EDGs) : -OCH3 at R4 increases electron density on the thiazole ring, enhancing interactions with DHODH’s hydrophobic pocket (IC50 = 0.8 μM) .
  • Electron-withdrawing groups (EWGs) : -NO2 reduces activity (IC50 = 2.5 μM) due to decreased solubility and increased cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.